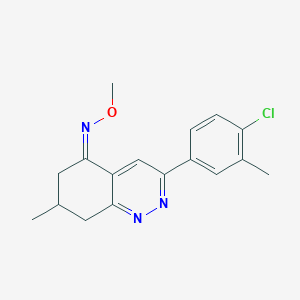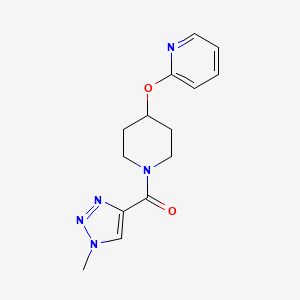![molecular formula C23H28N6O3 B2601273 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878727-54-9](/img/structure/B2601273.png)
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties
- Mesoionic purinone analogs, including compounds structurally related to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their tautomeric forms and hydrolytic reactions (Coburn & Taylor, 1982).
Receptor Affinity and Enzyme Activity
- Derivatives of imidazo- and pyrimidino[2,1-f]purines, which are related to the compound of interest, have shown significant activity in in vitro binding experiments for serotonin and dopamine receptors, as well as inhibitory potencies for phosphodiesterases (Zagórska et al., 2016).
Preliminary Pharmacological Evaluation
- Synthesized derivatives of imidazo[2,1-f]purine-2,4-dione have been evaluated pharmacologically, indicating potential applications in anxiolytic and antidepressant activities (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
- Studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have revealed a spectrum of receptor activities and potential for developing anxiolytic and antidepressant agents (Zagórska et al., 2015).
Ring Transformation in Chemical Reactions
- Research on imidazolidine-2,4-diones (related to the compound ) has shown interesting ring transformation properties when reacted with specific chemical compounds (Schläpfer-Dähler et al., 1992).
Inhibitors of Lck Kinase
- Imidazo[4,5-h]isoquinolin-7,9-dione derivatives, similar in structure to the target compound, have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, suggesting potential in cancer research (Snow et al., 2002).
Synthesis of Imidazole Derivatives
- The synthesis and transformation of imidazole derivatives, closely related to the compound of interest, have been explored, indicating potential applications in diverse chemical reactions (Vas’kevich et al., 2013).
Improvement in Oxidative Coupling Reactions
- Studies have shown that certain heterocyclic ligands, including imidazole derivatives, can significantly improve the catalytic activity in oxidative coupling reactions, relevant in engineering plastics (Gamez et al., 2001).
Antiasthmatic Activity
- Xanthene derivatives, related structurally to the compound of interest, have been developed and evaluated for their antiasthmatic activity, indicating potential medicinal applications (Bhatia et al., 2016).
Antitubercular and Antifungal Activity
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising antitubercular and antifungal activities in studies, suggesting potential in treating infectious diseases (Syed et al., 2013).
特性
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-5-6-18(16(2)13-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGAARMEVWINLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[1-(2-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2601190.png)
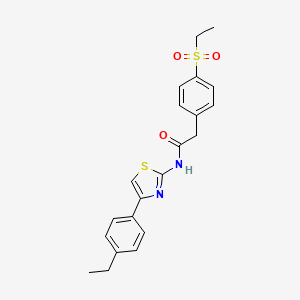
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2601193.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)

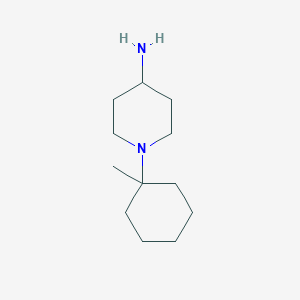
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2601203.png)
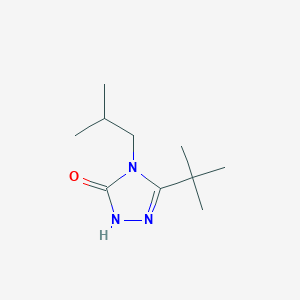
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2601206.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)


